molecular formula C13H8F2O B3164665 3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 893637-49-5

3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde

Cat. No. B3164665
CAS RN: 893637-49-5
M. Wt: 218.2 g/mol
InChI Key: HSDYOLVJSAPJSK-UHFFFAOYSA-N
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Description

“3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde” is a chemical compound with the molecular formula C12H8F2 . It has a molecular weight of 190.19 . The compound is stored in a dry room at room temperature and it is in liquid form .


Synthesis Analysis

The synthesis of difluorinated biphenyl compounds like “3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde” can be achieved through various coupling reactions . One such method is the Suzuki-Miyaura coupling, which involves the coupling of arylboronic acids with aryl halides . This method has been used to prepare several difluorinated biphenyl systems .


Molecular Structure Analysis

The InChI code for “3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde” is 1S/C12H8F2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H . The compound consists of two benzene rings linked together with two fluorine atoms attached at the 3,3’ positions .


Physical And Chemical Properties Analysis

“3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde” is a liquid at room temperature . It has a molecular weight of 190.19 and a molecular formula of C12H8F2 .

Scientific Research Applications

Synthesis and Chemical Reactions

A pivotal study presented a new methodology for synthesizing 3-fluoropyrroles, showcasing the efficiency of preparing 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding 2-aryl-5-(bromomethyl)-1-pyrrolines. This process involves electrophilic alpha,alpha-difluorination of the imino bond, followed by aromatization through dehydrofluorination, offering a novel entry into various 3-fluorinated pyrroles (Surmont et al., 2009).

Another significant research avenue has been the preparation of 1-aryl-2,2-difluoro enol esters from α-(phenylsulfonyl)-difluoromethylated benzoates, indicating these compounds' potential as fluorinated building blocks for further chemical elaborations (Zhang, Li, & Hu, 2007).

Furthermore, research into the synthesis of novel 1,2,3-triazolyl pyrazole derivatives through a Vilsmeier–Haack reaction approach has highlighted the potential of such compounds as antimicrobial agents. This synthesis involves formylation of specific triazole compounds to produce compounds with significant in vitro anti-bacterial, anti-fungal, and anti-oxidant activities (Bhat et al., 2016).

Applications in Sensing and Biological Systems

A noteworthy application involves the development of a new fluorescent probe with both aggregation-induced emission enhancement and intramolecular charge-transfer characteristics. This probe demonstrates high selectivity and sensitivity toward homocysteine, showcasing potential uses in biological system research and cellular studies (Chu et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-fluoro-4-(3-fluorophenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDYOLVJSAPJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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